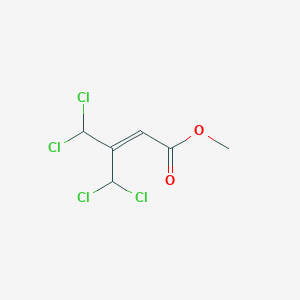

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester

Vue d'ensemble

Description

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester is a chemical compound with the molecular formula C6H6Cl4O2 and a molecular weight of 251.92 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a crotonic acid ester group. It is primarily used in research and industrial applications due to its reactivity and potential biological activity .

Méthodes De Préparation

The synthesis of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester typically involves the chlorination of crotonic acid derivatives. One common method includes the reaction of crotonic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with dichloromethane and a chlorinating agent such as phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Organic Synthesis

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester serves as a valuable reagent in organic synthesis. It is used to prepare chlorinated derivatives and as a building block for more complex molecules. The compound's ability to undergo various chemical reactions, including oxidation and reduction, enhances its utility in synthetic chemistry.

Biological Research

The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding. Research indicates that its chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering enzyme activity or receptor function.

Medicinal Chemistry

Investigations into the pharmacological properties of this compound suggest potential therapeutic applications, including anti-inflammatory and anticancer activities. Its role as an intermediate in drug synthesis highlights its significance in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, demonstrating versatility across different chemical industries.

Case Study 1: Enzyme Inhibition

A study examining the inhibitory effects of chlorinated compounds on specific enzymes found that this compound effectively inhibited enzyme activity in vitro. This finding supports its potential use in developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis of Agrochemicals

Research conducted on the synthesis of novel agrochemicals revealed that incorporating this compound into formulations enhanced the efficacy of certain pesticides. The chlorinated structure contributed to improved stability and activity against target pests.

Mécanisme D'action

The mechanism of action of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function . The specific pathways involved depend on the biological context and the target molecules .

Comparaison Avec Des Composés Similaires

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester can be compared with other chlorinated crotonic acid derivatives, such as:

4-Chloro-3-(chloromethyl)crotonic acid methyl ester: This compound has fewer chlorine atoms and may exhibit different reactivity and biological activity.

3,4-Dichlorocrotonic acid methyl ester:

Activité Biologique

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester (DCMCE) is a chlorinated organic compound with potential biological activity. Its structure includes multiple chlorine atoms, which can influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of DCMCE, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H6Cl4O2

- Molecular Weight : 227.91 g/mol

- CAS Number : 601748

The compound is characterized by the presence of two dichloromethyl groups and a crotonic acid moiety, which may contribute to its biological effects.

DCMCE's biological activity is primarily attributed to its ability to interact with cellular components, potentially leading to disruptions in metabolic processes. The chlorinated structure suggests possible interactions with nucleophiles in biological systems, which can result in:

- Inhibition of Enzymatic Activity : Chlorinated compounds often act as enzyme inhibitors due to their ability to form stable adducts with active site residues.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress by generating ROS, leading to cellular damage.

Toxicity Profiles

Toxicological assessments indicate that DCMCE exhibits significant toxicity across various biological models. Key findings include:

- Acute Toxicity : Studies have shown that DCMCE has a low lethal concentration (LC50) in aquatic organisms, indicating high toxicity levels .

- Dermal and Eye Irritation : According to regulatory assessments, DCMCE is classified as a potential irritant for skin and eyes, necessitating careful handling and usage protocols .

In Vitro Studies

Several studies have investigated the cytotoxic effects of DCMCE on human cell lines. For instance:

- Cell Viability Assays : In assays using human keratinocytes, DCMCE exposure resulted in a dose-dependent decrease in cell viability, suggesting cytotoxic effects linked to oxidative stress mechanisms .

- Genotoxicity Tests : DCMCE has been evaluated for genotoxic potential using the comet assay, showing increased DNA strand breaks at higher concentrations .

Environmental Impact

Research has also focused on the environmental implications of DCMCE:

- Aquatic Toxicity : Laboratory studies have revealed that DCMCE is highly toxic to fish and invertebrates, with significant bioaccumulation potential observed in aquatic ecosystems .

- Degradation Studies : Investigations into the degradation pathways of DCMCE indicate that it undergoes hydrolysis and photolysis under environmental conditions, producing less harmful by-products over time .

Data Summary

Propriétés

IUPAC Name |

methyl 4,4-dichloro-3-(dichloromethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl4O2/c1-12-4(11)2-3(5(7)8)6(9)10/h2,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXPQBGRAUIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345077 | |

| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-33-9 | |

| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.